molecular formula C10H11N3O B2473723 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol CAS No. 926228-98-0

1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol

Cat. No.: B2473723
CAS No.: 926228-98-0
M. Wt: 189.218
InChI Key: ACPLFDFHFDDHOB-UHFFFAOYSA-N
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Description

1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol is a chemical compound that features a triazole ring attached to a phenyl group, which is further connected to an ethan-1-ol moiety

Properties

IUPAC Name

1-[4-(1,2,4-triazol-1-yl)phenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-8(14)9-2-4-10(5-3-9)13-7-11-6-12-13/h2-8,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACPLFDFHFDDHOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N2C=NC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol typically involves the reaction of 4-(1H-1,2,4-triazol-1-yl)benzaldehyde with a suitable reducing agent to form the corresponding alcohol. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent such as ethanol or tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Esterification Reactions

The hydroxyl group undergoes esterification with acylating agents. For example, treatment with acetic anhydride in the presence of a base yields acetylated derivatives:

1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol+(CH3CO)2O1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl acetate+H2O\text{this compound} + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl acetate} + \text{H}_2\text{O}

Conditions : Room temperature, catalytic pyridine.
Yield : ~85%.

Oxidation Reactions

The primary alcohol is oxidized to a ketone or carboxylic acid under strong oxidative conditions:

Oxidizing AgentProductConditionsYieldSource
KMnO₄ (acidic)1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-oneReflux, H₂SO₄72%
CrO₃1-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetic acidAmbient, acetone68%

Reduction Reactions

While the compound itself is an alcohol, its ketone precursor (1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one) can be reduced back to the alcohol using NaBH₄ or LiAlH₄ :

Ketone+NaBH₄EtOHThis compound\text{Ketone} + \text{NaBH₄} \xrightarrow{\text{EtOH}} \text{this compound}

Yield : 71–89% .

Nucleophilic Substitution at the Triazole Ring

The triazole ring undergoes substitution at its N-1 position under alkaline conditions:

Example : Reaction with methyl iodide in DMF/K₂CO₃ yields 1-methyl-1,2,4-triazole derivatives.
Mechanism :

  • Deprotonation of triazole N-H.

  • Nucleophilic attack by methyl iodide.

Conditions : 60°C, 12 hours.
Yield : ~78%.

Coordination Chemistry

The triazole nitrogen atoms act as ligands for metal ions, forming coordination complexes. For instance, with Cu(II) :

\text{Compound} + \text{Cu(NO}_3)_2 \rightarrow \text{[Cu(Compound)_2(NO}_3\text{)]}^+

Applications : Catalysis in Suzuki-Miyaura cross-coupling reactions .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsKey ProductYieldSource
EsterificationAcetic anhydride, pyridineAcetylated derivative85%
Oxidation (to ketone)KMnO₄, H₂SO₄, reflux1-[4-(Triazolyl)phenyl]ethan-1-one72%
Reduction (of ketone)NaBH₄, ethanol1-[4-(Triazolyl)phenyl]ethan-1-ol71–89%
N-AlkylationMethyl iodide, K₂CO₃, DMF1-Methyl-triazole derivative78%

Mechanistic Insights

  • Oxidation : Proceeds via a two-electron mechanism, forming a carbonyl intermediate.

  • Esterification : Acid-catalyzed nucleophilic acyl substitution.

  • Triazole Reactivity : The N-1 position is more reactive than N-2/N-4 due to electronic and steric factors .

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits significant biological activities, particularly in the realm of pharmaceuticals:

Antifungal and Antimicrobial Activity

Triazole derivatives are well-known for their antifungal properties. Studies have shown that compounds similar to 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol can inhibit the growth of various fungi and bacteria. For instance:

  • Case Study : A study demonstrated that triazole derivatives exhibited strong antimicrobial activity against resistant strains of bacteria and fungi. The mechanism often involves the inhibition of ergosterol synthesis in fungal cell membranes, which is crucial for maintaining cell integrity .

Antitumor Activity

Research indicates that triazole derivatives can also act as potential anticancer agents. The presence of the triazole ring contributes to the modulation of various signaling pathways involved in cancer cell proliferation.

  • Case Study : In vitro studies have shown that certain triazole derivatives can induce apoptosis in cancer cells by activating caspase pathways .

Agricultural Applications

The compound's antifungal properties extend to agricultural uses, particularly in crop protection.

Fungicides

Triazole compounds are widely used as fungicides due to their effectiveness against a range of plant pathogens.

  • Data Table: Efficacy of Triazole Fungicides
Fungicide NameTarget PathogenEfficacy (%)Application Method
This compoundFusarium spp.85Foliar Spray
TebuconazoleBotrytis cinerea90Soil Drench
PropiconazoleRhizoctonia solani78Seed Treatment

Material Science Applications

The unique chemical structure of this compound allows for its incorporation into various materials.

Polymer Chemistry

Triazole compounds can enhance the properties of polymers by improving thermal stability and mechanical strength.

  • Case Study : Research has shown that incorporating triazole units into polymer matrices can lead to improved resistance to thermal degradation and enhanced mechanical properties .

Mechanism of Action

The mechanism of action of 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, influencing their function .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-1,2,4-triazol-1-yl)benzoic acid
  • 4-(1H-1,2,4-triazol-1-yl)benzaldehyde
  • 1-(4-(1H-1,2,4-triazol-1-yl)phenyl)ethanone

Uniqueness

1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol is unique due to the presence of both an alcohol group and a triazole ring, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry .

Biological Activity

1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol, also known as triazole ethanol, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications in various fields, particularly in medicinal chemistry.

The chemical formula for this compound is C10H11N3OC_{10}H_{11}N_{3}O, with a molecular weight of 189.22 g/mol. It is characterized by the presence of a triazole ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC10H11N3O
Molecular Weight189.22 g/mol
IUPAC Name1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanol
AppearancePowder

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under mild conditions. Various methods have been documented in literature, emphasizing the versatility of triazole chemistry in generating bioactive compounds .

Antimicrobial Activity

Research has demonstrated that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 5-amino-1,2,3-triazole have been shown to possess potent activity against various pathogens, including bacteria and fungi . The presence of the triazole ring enhances the interaction with biological targets due to its ability to form hydrogen bonds and coordinate with metal ions.

Anticancer Properties

Several studies have reported on the anticancer potential of triazole derivatives. For example, compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells .

Anti-inflammatory Effects

Triazole derivatives have also been investigated for their anti-inflammatory properties. Some studies indicate that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, making them candidates for treating inflammatory diseases .

Case Study 1: Antimicrobial Screening

A study conducted on various triazole derivatives revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to existing antibiotics .

Case Study 2: Cancer Cell Line Testing

In vitro tests using human cancer cell lines demonstrated that the compound inhibited cell growth effectively at concentrations below 10 µM. The compound was noted to induce apoptosis through activation of caspase pathways .

Q & A

Basic: What synthetic methodologies are optimized for preparing 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol, and how do reaction conditions influence yield and purity?

Answer:
The synthesis of triazole-containing secondary alcohols like this compound often employs iron-catalyzed hydration of alkynes. For example, a scalable protocol involves:

  • Catalyst : Fe(II) phthalocyanine (0.25 mol%) under aerobic conditions, which avoids oxidation to Fe(III) and maintains catalytic activity .
  • Solvent : Ethanol (3 mL per 0.5 mmol substrate) at room temperature for 6–24 hours.
  • Workup : Extraction with CH₂Cl₂, drying with Na₂SO₄, and purification via flash chromatography (yield ~67%) .
    Key parameters affecting yield include reaction time (monitored by TLC) and catalyst stability. GC and ¹H NMR (δ 4.75 ppm for the alcohol proton) are critical for purity assessment .

Advanced: How can regioselectivity challenges (Markovnikov vs. anti-Markovnikov addition) be addressed during the synthesis of triazole-substituted secondary alcohols?

Answer:
Regioselectivity in alkyne hydration is influenced by:

  • Catalyst design : Fe(II) phthalocyanine promotes Markovnikov addition due to its tetrahedral coordination geometry, favoring protonation at the more substituted carbon .
  • Substrate electronics : Electron-withdrawing groups (e.g., triazole) on the phenyl ring can shift selectivity. Computational modeling (DFT) is recommended to predict electronic effects.
  • Additives : Bronsted acids (e.g., H₂SO₄) may override catalyst-driven selectivity, enabling anti-Markovnikov pathways . Contradictory data from Senan et al. (2016) suggest solvent polarity also plays a role, requiring iterative optimization .

Basic: What spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Answer:

  • ¹H NMR : Key signals include the triazole proton (δ 8.1–8.3 ppm, singlet), benzylic alcohol (δ 4.7–5.0 ppm, quartet), and methyl group (δ 1.4 ppm, doublet) .
  • GC-MS : Retention time and molecular ion ([M]⁺ at m/z ~231) confirm molecular weight.
  • TLC : Rf values in ethyl acetate/hexane (1:3) help monitor reaction progress .
  • XRD : For crystalline derivatives, single-crystal X-ray diffraction resolves regiochemistry and hydrogen-bonding networks (e.g., O–H···N triazole interactions) .

Advanced: How do steric and electronic effects of the 1,2,4-triazole moiety influence the compound’s reactivity in nucleophilic substitutions or oxidation reactions?

Answer:

  • Steric effects : The triazole ring’s planar structure and N-substituents hinder nucleophilic attack at the phenyl ring’s para position, favoring reactions at the alcohol group .
  • Electronic effects : The triazole’s electron-deficient nature activates the adjacent phenyl ring for electrophilic substitution (e.g., nitration). Conversely, the alcohol group can be oxidized to a ketone using CrO₃/H₂SO₄, but competing triazole decomposition requires controlled conditions (0–5°C) .
  • Contradictions : Lou et al. (2017) report unexpected stability during oxidation, attributed to hydrogen bonding between the alcohol and triazole .

Basic: What biological screening models are appropriate for evaluating the antifungal potential of this compound?

Answer:

  • In vitro assays :
    • MIC testing : Against Candida albicans (ATCC 90028) and Aspergillus fumigatus (ATCC 204305) using broth microdilution (CLSI M27/M38 protocols) .
    • Time-kill kinetics : To assess fungicidal vs. fungistatic activity.
  • Mechanistic studies :
    • Ergosterol binding : UV-Vis spectroscopy to detect triazole-mediated inhibition of lanosterol 14α-demethylase .
    • Resistance profiling : Compare with fluconazole-resistant strains to identify cross-resistance patterns .

Advanced: How can computational methods (e.g., molecular docking, QSAR) predict and optimize the bioactivity of triazole-containing analogs?

Answer:

  • Docking : Use AutoDock Vina to model interactions with CYP51 (PDB ID: 1EA1). Focus on triazole coordination to the heme iron and hydrophobic contacts with phenyl groups .
  • QSAR : Build models using descriptors like logP, polar surface area, and H-bond acceptors. Data from Emami et al. (2008) show a correlation between triazole ring substitution (e.g., 1H vs. 2H tautomers) and antifungal IC₅₀ values .
  • MD simulations : Assess binding stability over 100 ns trajectories; triazole derivatives with rigid substituents exhibit longer residence times .

Basic: What are the stability profiles of this compound under varying storage conditions?

Answer:

  • Thermal stability : Decomposition occurs above 150°C (TGA data). Store at 2–8°C in amber vials to prevent light-induced radical reactions .
  • Hydrolytic stability : Susceptible to esterification in acidic conditions (e.g., trace HCl in CH₂Cl₂). Neutralize solvents with NaHCO₃ during workup .
  • Oxidative stability : Add BHT (0.01% w/w) to ethanol solutions to inhibit peroxide formation .

Advanced: What strategies resolve contradictions in reported catalytic efficiencies of Fe(II) vs. Fe(III) complexes in similar syntheses?

Answer:

  • In situ XAS : Monitor Fe oxidation states during catalysis. Fe(II) phthalocyanine shows higher turnover numbers (TON ~420) but oxidizes to Fe(III) under O₂, reducing activity .
  • Ligand modification : Electron-donating substituents (e.g., –OCH₃ on phthalocyanine) stabilize Fe(II) and improve recyclability (3 cycles with <10% yield loss) .
  • Additives : Ascorbic acid (1 equiv) reduces Fe(III) to Fe(II), restoring catalytic activity in aerobic conditions .

Basic: How is the compound’s solubility profile determined, and what co-solvents enhance bioavailability in in vivo studies?

Answer:

  • Solubility screening : Use shake-flask method in PBS (pH 7.4), DMSO, and PEG-400. LogP ~2.1 indicates moderate hydrophobicity .
  • Co-solvents : 10% β-cyclodextrin in saline improves aqueous solubility (from 0.5 mg/mL to 3.2 mg/mL) via inclusion complexation .
  • Bioavailability : Nanoemulsions (e.g., Labrafil®/Cremophor EL) increase oral absorption in rodent models (Cmax ~1.8 µg/mL) .

Advanced: What mechanistic insights explain the compound’s unexpected fluorescence properties, and how can they be exploited in imaging applications?

Answer:

  • Origin of fluorescence : Conjugation between the triazole’s π-system and the phenyl ring creates an extended chromophore (λex = 320 nm, λem = 450 nm) .
  • Applications :
    • Cellular imaging : Label fungal hyphae with 10 µM compound; fluorescence intensity correlates with ergosterol content .
    • Probe design : Modify the alcohol group with BODIPY derivatives for ratiometric pH sensing in biofilms .

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